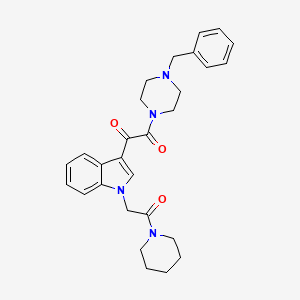

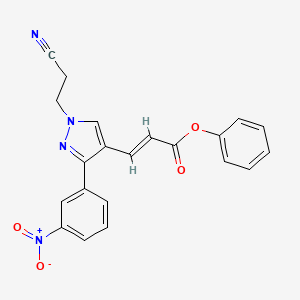

![molecular formula C21H26N2O3S B2802478 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide CAS No. 941961-00-8](/img/structure/B2802478.png)

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide” is a complex organic compound. It contains a benzenesulfonyl group, a dihydroquinoline group, and a dimethylbutanamide group . The compound is likely to be a part of a larger class of compounds known as sulfonamides, which are known for their significant functions in organic and medicinal chemistry .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of benzenesulfonyl derivatives with appropriate amines or alcohols . A specific method for the synthesis of this compound is not available in the literature, but it might involve the reaction of a 3,4-dihydro-2H-quinolin-6-ylamine with a benzenesulfonyl chloride, followed by a reaction with 3,3-dimethylbutanoic acid .Chemical Reactions Analysis

The compound, being a sulfonamide derivative, is likely to undergo reactions typical of sulfonamides. This includes reactions with bases, nucleophiles, and electrophiles . The benzenesulfonyl group in particular is known to react with compounds containing reactive N-H and O-H bonds .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Applications

N-substituted quinoline derivatives, including those with benzenesulfonamide moieties, have been researched for their potential applications in antimicrobial and anticancer treatments. For instance, certain quinoline clubbed with sulfonamide derivatives exhibited significant activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019). Moreover, specific N-(quinolin-8-yl) benzenesulfonamide derivatives displayed promising anticancer activity against various cancer cell lines (European journal of medicinal chemistry, 2010).

Bioorganic Chemistry and Molecular Structure Studies

These compounds have also been central in studies focusing on their synthesis, molecular structure, and analysis. For example, the synthesis of N-(quinolin-8-yl) benzenesulfonamide derivatives and their structural characterization by NMR and mass spectroscopy have provided insights into their potential chemical applications (Journal of Guangdong Pharmaceutical University, 2015). Additionally, research on the synthesis and structural analysis of various N-acylhydrazones based on quinoline derivatives has contributed to the understanding of their conformational characteristics (Molecules, 2021).

Fluorescent Probes and Chemical Reactivity

Research has also been conducted on the use of quinoline derivatives as fluorescent probes, as demonstrated in the design and synthesis of specific probes for zinc ions (Inorganic chemistry, 2010). Furthermore, studies on the synthesis and reactivity of N-quinolin-8-yl-arylsulfonamides have provided valuable information on their potential in chemical reactions, including cyclocondensation processes (Chemistry of Heterocyclic Compounds, 2008).

Green Chemistry and Catalysis

In green chemistry, the eco-friendly synthesis of quinoxaline derivatives, including those with sulfonamide groups, has been explored for their antibacterial properties (Research on Chemical Intermediates, 2017). Additionally, the application of these compounds in catalysis has been demonstrated in the synthesis of half-sandwich ruthenium complexes with potential in transfer hydrogenation processes (European Journal of Inorganic Chemistry, 2013).

Mecanismo De Acción

Target of Action

The primary target of 3,3-dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butanamide, also known as VU0497544-1, is microsomal prostaglandin E synthases-1 (mPGES-1) . mPGES-1 is an enzyme that plays a crucial role in the production of prostaglandin E2 (PGE2), a bioactive lipid that mediates various physiological and pathological processes.

Mode of Action

VU0497544-1 interacts with mPGES-1 and inhibits its activity, thereby reducing the synthesis of PGE2 . This compound has shown potent inhibitory effects on PGE2 synthesis in an ex vivo human whole blood (HWB) assay, with an IC50 of 7nM .

Biochemical Pathways

The inhibition of mPGES-1 by VU0497544-1 affects the prostaglandin biosynthesis pathway . This pathway is responsible for the production of prostaglandins, including PGE2, from arachidonic acid. By inhibiting mPGES-1, VU0497544-1 reduces the production of PGE2, thereby modulating the downstream effects mediated by PGE2.

Pharmacokinetics

While specific ADME properties for VU0497544-1 are not available, a similar compound in the study had oral bioavailability of 74%, clearance of 3.62mL/(min*kg), and volume of distribution (Vd,ss) of 1.6L/kg . These properties suggest that VU0497544-1 may have good bioavailability and distribution characteristics.

Propiedades

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-21(2,3)15-20(24)22-17-11-12-19-16(14-17)8-7-13-23(19)27(25,26)18-9-5-4-6-10-18/h4-6,9-12,14H,7-8,13,15H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUYNGUWJGVINQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2802398.png)

![[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-[(methylcarbamoyl)amino]prop-2-enamide](/img/structure/B2802404.png)

![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2802406.png)

![[4-(2-ethoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2802412.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2802417.png)